molecular formula C18H16FN3OS B11514647 4-(2-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(2-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11514647
M. Wt: 341.4 g/mol
InChI Key: HCCLTSCLWIANPL-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, a phenyl group, and a thioxo group attached to the tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with thiourea and acetophenone in the presence of a base can lead to the formation of the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming a tetrahydropyrimidine derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the thioxo group can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its combination of a fluorophenyl group, a thioxo group, and a pyrimidine ring. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C18H16FN3OS

Molecular Weight

341.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H16FN3OS/c1-11-15(17(23)21-12-7-3-2-4-8-12)16(22-18(24)20-11)13-9-5-6-10-14(13)19/h2-10,16H,1H3,(H,21,23)(H2,20,22,24)

InChI Key

HCCLTSCLWIANPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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